(2S,3R,4R,5R,6S)-2-methyl-5-phenylmethoxy-6-phenylsulfanyloxane-3,4-diol (2S,3R,4R,5R,6S)-2-methyl-5-phenylmethoxy-6-phenylsulfanyloxane-3,4-diol
Brand Name: Vulcanchem
CAS No.: 849938-16-5
VCID: VC20766552
InChI: InChI=1S/C19H22O4S/c1-13-16(20)17(21)18(22-12-14-8-4-2-5-9-14)19(23-13)24-15-10-6-3-7-11-15/h2-11,13,16-21H,12H2,1H3/t13-,16-,17+,18+,19-/m0/s1
SMILES: CC1C(C(C(C(O1)SC2=CC=CC=C2)OCC3=CC=CC=C3)O)O
Molecular Formula: C19H22O4S
Molecular Weight: 346.4 g/mol

(2S,3R,4R,5R,6S)-2-methyl-5-phenylmethoxy-6-phenylsulfanyloxane-3,4-diol

CAS No.: 849938-16-5

Cat. No.: VC20766552

Molecular Formula: C19H22O4S

Molecular Weight: 346.4 g/mol

* For research use only. Not for human or veterinary use.

(2S,3R,4R,5R,6S)-2-methyl-5-phenylmethoxy-6-phenylsulfanyloxane-3,4-diol - 849938-16-5

Specification

CAS No. 849938-16-5
Molecular Formula C19H22O4S
Molecular Weight 346.4 g/mol
IUPAC Name (2S,3R,4R,5R,6S)-2-methyl-5-phenylmethoxy-6-phenylsulfanyloxane-3,4-diol
Standard InChI InChI=1S/C19H22O4S/c1-13-16(20)17(21)18(22-12-14-8-4-2-5-9-14)19(23-13)24-15-10-6-3-7-11-15/h2-11,13,16-21H,12H2,1H3/t13-,16-,17+,18+,19-/m0/s1
Standard InChI Key DXFZSIVVKMWYFP-QZCFVMSDSA-N
Isomeric SMILES C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)SC2=CC=CC=C2)OCC3=CC=CC=C3)O)O
SMILES CC1C(C(C(C(O1)SC2=CC=CC=C2)OCC3=CC=CC=C3)O)O
Canonical SMILES CC1C(C(C(C(O1)SC2=CC=CC=C2)OCC3=CC=CC=C3)O)O

Introduction

Overview of (2S,3R,4R,5R,6S)-2-methyl-5-phenylmethoxy-6-phenylsulfanyloxane-3,4-diol

(2S,3R,4R,5R,6S)-2-methyl-5-phenylmethoxy-6-phenylsulfanyloxane-3,4-diol is a complex organic compound with significant structural and stereochemical features. It belongs to the class of oxanes and is characterized by its unique combination of functional groups, which include a methyl group, phenylmethoxy groups, and a phenylsulfanyl moiety. The compound's molecular formula is C19H22O4SC_{19}H_{22}O_4S
, and it has a molecular weight of approximately 346.4 g/mol .

Structural Characteristics

The compound's structure can be represented as follows:

  • Molecular Formula: C19H22O4SC_{19}H_{22}O_4S

  • Molecular Weight: 346.4 g/mol

  • IUPAC Name: (2S,3R,4R,5R,6S)-2-methyl-5-phenylmethoxy-6-phenylsulfanyloxane-3,4-diol

The stereochemistry of this compound is crucial for its biological activity and potential applications in medicinal chemistry. The specific stereocenters contribute to its binding affinities and interactions with biological targets.

Synthetic Routes

The synthesis of (2S,3R,4R,5R,6S)-2-methyl-5-phenylmethoxy-6-phenylsulfanyloxane-3,4-diol typically involves multi-step synthetic pathways that require careful control of reaction conditions to preserve stereochemistry. Common methods include:

  • Asymmetric Synthesis: Utilizing chiral catalysts to achieve high enantiomeric purity.

  • Functional Group Modifications: Introducing various functional groups through selective reactions.

Analytical Techniques

Characterization of the compound is achieved through various analytical techniques:

  • Nuclear Magnetic Resonance (NMR): Provides insights into the molecular structure and confirms the presence of specific functional groups.

TechniquePurpose
NMRStructural elucidation
Mass SpectrometryMolecular weight determination
Infrared SpectroscopyFunctional group identification

Pharmacological Potential

Research indicates that compounds with similar structures exhibit promising pharmacological activities. The unique stereochemistry of (2S,3R,4R,5R,6S)-2-methyl-5-phenylmethoxy-6-phenylsulfanyloxane-3,4-diol suggests potential applications in:

  • Antidiabetic Agents: Similar compounds have shown efficacy in inhibiting key enzymes related to glucose metabolism.

Biological ActivityInhibition (%)
α-glucosidase83.13 ± 0.80
α-amylase78.85 ± 2.24
PTP1B88.35 ± 0.89
DPPH92.23 ± 0.22

Future Directions

Further studies are needed to explore the full therapeutic potential of this compound. Investigations into its mechanism of action and optimization for better efficacy are crucial.

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